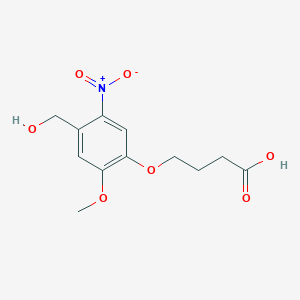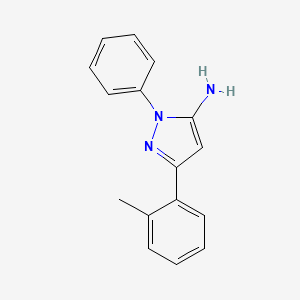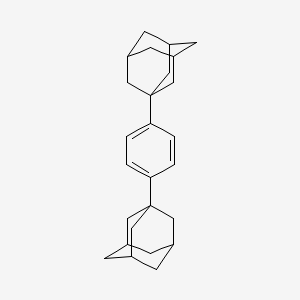![molecular formula C20H21FN2O3 B1308532 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B1308532.png)
3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyanilino group, a fluoropropoxyphenyl group, and a propenenitrile moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyanilino Intermediate: This step involves the reaction of 3,5-dimethoxyaniline with an appropriate reagent to introduce the anilino group.
Introduction of the Fluoropropoxyphenyl Group: The next step involves the reaction of the intermediate with a fluoropropoxyphenyl derivative under specific conditions to form the desired product.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the anilino or phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for understanding cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar in structure but with different functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar chemical transformations but with a different core structure.
Uniqueness
3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C20H21FN2O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C20H21FN2O3/c1-24-19-10-17(11-20(12-19)25-2)23-14-16(13-22)15-4-6-18(7-5-15)26-9-3-8-21/h4-7,10-12,14,23H,3,8-9H2,1-2H3 |
InChI Key |
HQSKCRDBFYFQFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


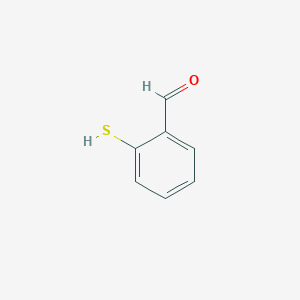
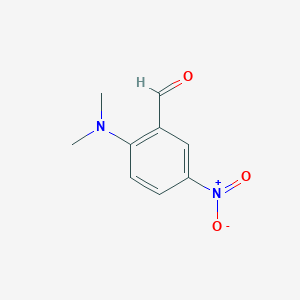
![4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
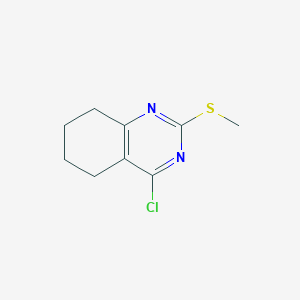

![1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B1308476.png)
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)
